
2-ブロモ-3-(3-クロロフェニル)-1-プロペン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(3-chlorophenyl)-1-propene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a propene backbone
科学的研究の応用
2-Bromo-3-(3-chlorophenyl)-1-propene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Agrochemical Industry: As a precursor in the synthesis of pesticides and herbicides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-chlorophenyl)-1-propene typically involves the bromination of 3-(3-chlorophenyl)-1-propene. This can be achieved through the reaction of 3-(3-chlorophenyl)-1-propene with bromine in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-3-(3-chlorophenyl)-1-propene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: 2-Bromo-3-(3-chlorophenyl)-1-propene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents like ethanol.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of double bonds.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Addition Products: Halogenated alkanes or alkenes.
Oxidation Products: Epoxides.
Reduction Products: Alkanes.
作用機序
The mechanism of action of 2-Bromo-3-(3-chlorophenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions. The double bond in the propene moiety allows for addition reactions with electrophiles. These reactions can alter the chemical structure and properties of the compound, making it useful in various applications.
類似化合物との比較
2-Bromo-3-(3-chlorophenyl)-1-propanone: Similar structure but with a ketone group instead of a double bond.
3-Bromo-2-(3-chlorophenyl)-1-propene: Positional isomer with the bromine and chlorine atoms in different positions.
2-Chloro-3-(3-bromophenyl)-1-propene: Similar structure but with the positions of bromine and chlorine swapped.
Uniqueness: 2-Bromo-3-(3-chlorophenyl)-1-propene is unique due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and other applications.
特性
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYUYXNXPCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373616 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-06-8 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
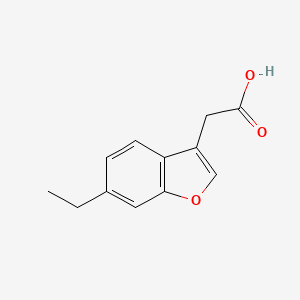
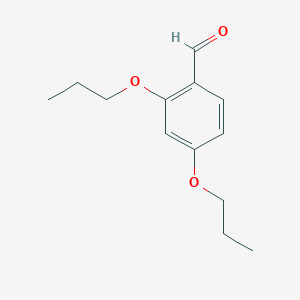
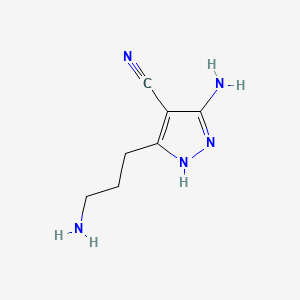
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
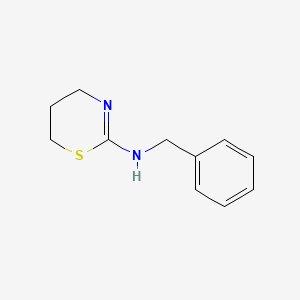
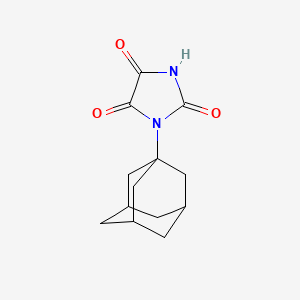
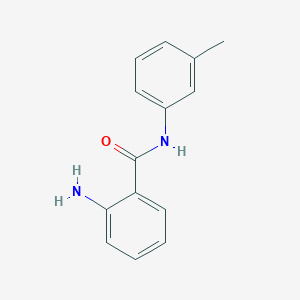
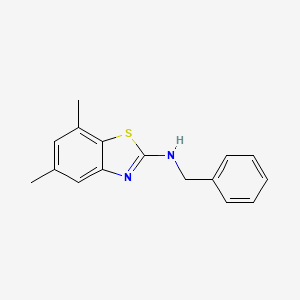
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)




